![molecular formula C19H18N2O3S2 B4116792 N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)
N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide
Overview
Description
N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide is a chemical compound commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways that are critical for B cell development and activation. This inhibition of BTK activity leads to the reduction of autoantibody production and inflammatory cytokine release, resulting in the suppression of autoimmune responses. TAK-659 also enhances the anti-tumor activity of immune cells by promoting the activation and proliferation of T cells and natural killer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant effects on the immune system. It reduces the production of autoantibodies and inflammatory cytokines, leading to the suppression of autoimmune responses. It also enhances the anti-tumor activity of immune cells by promoting the activation and proliferation of T cells and natural killer cells. TAK-659 has been shown to have a good safety profile and is well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
TAK-659 is a potent and selective inhibitor of BTK, making it an ideal candidate for studying the role of BTK in various diseases. It has been extensively studied in preclinical models and has shown promising results in the treatment of autoimmune diseases and cancers. However, the limitations of TAK-659 include its high cost and limited availability. Additionally, the long-term effects of TAK-659 on the immune system and overall health are not yet fully understood.
List of
Future Directions
1. Investigating the potential of TAK-659 in the treatment of other autoimmune diseases and cancers.
2. Studying the long-term effects of TAK-659 on the immune system and overall health.
3. Developing more cost-effective and efficient synthesis methods for TAK-659.
4. Investigating the potential of TAK-659 in combination with other immune-modulating agents for the treatment of autoimmune diseases and cancers.
5. Studying the pharmacokinetics and pharmacodynamics of TAK-659 in humans to determine optimal dosages and treatment regimens.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancers. It has been shown to inhibit BTK activity, which is critical for the survival and proliferation of B cells. Inhibition of BTK activity by TAK-659 has been shown to reduce the production of autoantibodies and inflammatory cytokines, leading to the suppression of autoimmune responses. TAK-659 has also been shown to enhance the anti-tumor activity of immune cells, leading to the inhibition of tumor growth.
properties
IUPAC Name |
N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14(15-8-3-2-4-9-15)20-19(22)16-10-5-6-11-17(16)21-26(23,24)18-12-7-13-25-18/h2-14,21H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWZNULWDTYAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



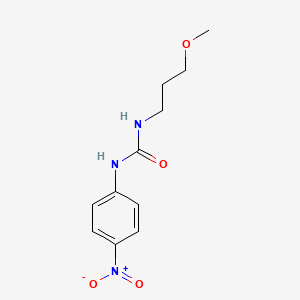
![2-methyl-8-[3-(prop-2-yn-1-yloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4116716.png)
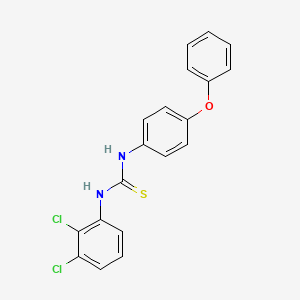
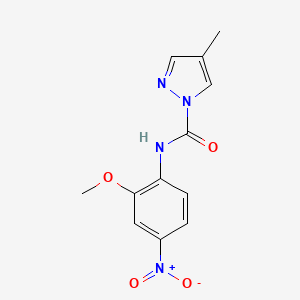
![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)
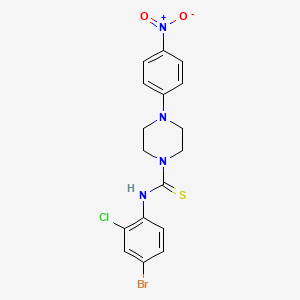
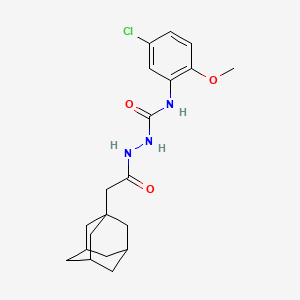
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4116804.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)